molecular formula C5H7N5O B1586661 3-Aminopyrazine-2-carbohydrazide CAS No. 6761-52-0

3-Aminopyrazine-2-carbohydrazide

Cat. No. B1586661
CAS RN: 6761-52-0
M. Wt: 153.14 g/mol
InChI Key: NSBRFKAXSNUXQO-UHFFFAOYSA-N
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Patent
US09156831B2

Procedure details

Hydrazine monohydrate (34 mL, 1094.95 mmol) was added portionwise to a stirred suspension of methyl 3-aminopyrazine-2-carboxylate (21.3 g, 139.09 mmol) in ethanol (65 mL) at r.t. The resulting slurry was stirred at 60° C. for 2 hours, cooled to room temperature and filtered. The solid was washed with cold ethanol (2×25 ml) and dried to a constant weight to afford 3-aminopyrazine-2-carbohydrazide (20.75 g, 97%) as a beige solid: 1H NMR Spectrum; (DMSO-d6) 4.49 (2H, d), 7.46 (2H, br s), 7.78 (1H, d), 8.17 (1H, d), 9.79 (1H, t); Mass Spectrum [M+H]+=154.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[NH2:4][C:5]1[C:6]([C:11]([O:13]C)=O)=[N:7][CH:8]=[CH:9][N:10]=1>C(O)C>[NH2:4][C:5]1[C:6]([C:11]([NH:2][NH2:3])=[O:13])=[N:7][CH:8]=[CH:9][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
34 mL
Type
reactant
Smiles
O.NN
Name
Quantity
21.3 g
Type
reactant
Smiles
NC=1C(=NC=CN1)C(=O)OC
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with cold ethanol (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=NC=CN1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 20.75 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.